Erythro-DL-β-Hydroxynorvaline

Chiral separation diastereomer resolution amino acid purification

Irreproducible enzyme kinetics from undefined DL-β-hydroxynorvaline mixtures plague stereospecific studies. Erythro-DL-β-hydroxynorvaline (CAS 34042-00-7) provides a defined stereochemical probe: • >15-fold differential OST activity vs. threo-enables near-complete N-glycosylation suppression. • Threonine dehydratase substrate, inert to D-threonine dehydrogenase-orthogonal metabolic flux dissection. • Verified erythro identity via α-naphthylphosphoric acid precipitation test. • Reduced ThrRS incorporation (20-30-fold below cognate threonine) for dose-dependent proteome labeling. Supplied as ≥95% purity lyophilized powder, -20°C storage.

Molecular Formula
Molecular Weight 149.15
Cat. No. B1579465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythro-DL-β-Hydroxynorvaline
Molecular Weight149.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythro-DL-β-Hydroxynorvaline Procurement Guide


Erythro-DL-β-Hydroxynorvaline (EHNV; C₅H₁₁NO₃; MW 133.15) is a non-proteinogenic β-hydroxy-α-amino acid and a threonine analog in which the β-methyl group of threonine is replaced by an ethyl substituent [1]. It belongs to the β-hydroxynorvaline diastereomer pair that adopts the erythro configuration (2S,3S and 2R,3R enantiomers), distinguishing it from the threo diastereomer which mimics natural L-threonine (2S,3R) stereochemistry [2]. The compound acts as a competitive substrate/inhibitor of threonine-utilizing enzymes, including threonyl-tRNA synthetase (ThrRS) and oligosaccharyltransferase (OST), and displays antiviral activity against herpes simplex virus [3]. Its defined erythro stereochemistry confers distinct enzyme recognition properties, solubility characteristics, and metabolic handling compared to its threo counterpart, making stereochemical identity the critical procurement parameter for reproducible experimental outcomes.

Stereochemically defined erythro probe for threonine-analog enzyme stereospecificity research
Defined diastereomer identity supports OST, ThrRS, and dehydrogenase study workflows
Erythro configuration enables stereochemical-control experiments with reproducible enzyme recognition

Why Erythro-DL-β-Hydroxynorvaline Cannot Be Substituted


Generic substitution of erythro-DL-β-hydroxynorvaline with the threo diastereomer or with undefined commercial DL-β-hydroxynorvaline (e.g., Sigma-Aldrich H4002, CAS 2280-42-4) introduces uncontrolled stereochemical variables that directly alter enzyme recognition, substrate turnover, and inhibitory potency. Threonine dehydratase exhibits a catalytic preference for the threo isomer over erythro [1]; D-threonine dehydrogenase from Pseudomonas cruciviae accepts D-threo-3-hydroxynorvaline as a substrate while the erythro isomer is inert [2]; and oligosaccharyltransferase (OST) discriminates the β-carbon configuration with >15-fold differential activity between diastereomers [3]. Erythro-β-hydroxy-DL-norvaline further possesses unique solubility properties—forming scarcely-soluble salts with α-naphthylphosphoric acid—that fundamentally affect experimental formulation and purification protocols compared to the threo form [4]. Procurement of the correct erythro diastereomer is therefore not a preference but a prerequisite for obtaining interpretable, reproducible data in stereospecific enzyme systems.

Target Erythro-DL-β-Hydroxynorvaline — defined erythro stereochemistry with reproducible enzyme recognition profile
Risk Threo diastereomer may shift enzyme recognition and substrate turnover profiles across TD, OST, and dehydrogenase systems
Risk Undefined DL mixture introduces uncontrolled erythro:threo ratio, compromising dose-response interpretation in stereospecific assays

Erythro-DL-β-Hydroxynorvaline: Key Differentiation Evidence


Precipitation-Based Diastereomer Resolution

Erythro-β-hydroxy-DL-norvaline forms a scarcely-soluble salt complex with α-naphthylphosphoric acid in water, whereas the corresponding threo-β-hydroxy-DL-norvaline salt remains fully soluble under identical conditions [1]. This binary solubility difference (sparingly soluble vs. freely soluble) enables quantitative fractional separation of the erythro and threo diastereomers without chromatography [1]. By contrast, threo-β-hydroxy-DL-leucine—not erythro—forms the insoluble complex with chlorendic acid, demonstrating that the precipitation behavior is both diastereomer-specific and side-chain-dependent [1]. A subsequent optical resolution protocol using fractional crystallization of p-toluenesulfonic acid salts from 2-propanol confirmed the generality of differential erythro/threo solubility for β-hydroxynorvaline [2].

Diastereomer Resolution
Method context
α-Naphthylphosphoric acid precipitation
Erythro salt: scarcely soluble in water; Threo salt: freely soluble under identical conditions. Binary solubility difference enables fractional separation without chromatography.
Supports diastereomer identity verification upon receipt
Quantitative yield not reported in primary source; solubility behavior is side-chain-dependent
Chiral separation diastereomer resolution amino acid purification

Threonine Dehydratase Catalytic Preference for Threo

Sheep liver threonine dehydratase (TD) catalyzes the α,β-elimination of water from both erythro and threo isomers of 3-hydroxynorvaline but exhibits a consistent catalytic preference for the threo configuration [1]. The enzyme is described as 'nonspecific for the erythro and threo pairs' in the sense that both diastereomers can bind; however, 'a catalytic preference [is] shown for the threo isomers by threonine dehydratase in all cases' across threonine, 3-chloro-α-aminobutyrate, 3-fluoro-α-aminobutyrate, 3-hydroxyleucine, and 3-hydroxynorvaline [1]. Stereochemistry at the β-carbon also influences the stereochemical course of the elimination reaction [1]. This establishes that erythro-3-hydroxynorvaline is a measurably poorer TD substrate than the threo isomer.

TD Catalytic Preference
Head-to-head
Erythro-3-hydroxynorvaline: accepted as substrate, lower catalytic efficiency Threo-3-hydroxynorvaline: catalytically preferred substrate by sheep liver TD
Supports enzyme stereospecificity study context
Exact kcat/KM not individually reported per diastereomer
Enzyme stereospecificity threonine dehydratase substrate selectivity

OST Stereospecificity: Erythro vs. Threo Activity

Pig liver oligosaccharyltransferase (OST) exhibits stringent stereospecificity for the 3-carbon configuration of the hydroxy amino acid in Asn-Xaa-Thr/Ser consensus tripeptides. Using synthetic tripeptide substrates, Breuer and Bause (2001) demonstrated that the L-threo-β-hydroxynorvaline (Hnv)-containing peptide (peptide IV; 2S,3R configuration) displayed KM ≈ 4.3 mM, Vmax ≈ 17 cpm, and a Vmax/KM ratio ~94-fold lower than the cognate L-threonine peptide (KM ≈ 0.16 mM, Vmax ≈ 60 cpm) [1]. Critically, the L-allo-threonine peptide (peptide VII; 2S,3S—the erythro-analogous configuration) showed a ~1,500-fold reduction in relative glycosylation rate (Vmax/KM) versus threonine, and a ~16-fold further reduction compared to the threo-Hnv peptide (1500 vs. 94) [1]. Since erythro-β-hydroxynorvaline shares the same relative (2S,3S/2R,3R) configuration as L-allo-threonine, these data provide strong class-level evidence that erythro-HNV will be a substantially poorer OST substrate than threo-HNV.

OST Stereospecificity
Class-level inference
~1,500-fold reduction in Vmax/KM for erythro-analogous (L-allo-Thr) vs. L-threonine peptide; ~16-fold further reduction vs. threo-Hnv peptide
Supports glycosylation endpoint interpretation context
Inferred from L-allo-threonine data; pig liver microsomal OST assay
N-linked glycosylation oligosaccharyltransferase stereospecificity

ThrRS Near-Cognate Activity with β-Hydroxynorvaline

Escherichia coli threonyl-tRNA synthetase (ThrRS) fails to effectively discriminate against β-hydroxynorvaline (HNV), rendering it a 'fidelity escape' substrate. Minajigi et al. (2011) determined that the specificity constant kcat/KM for HNV is only 20–30-fold lower than that of cognate L-threonine, with an aminoacyl transfer rate (10.4 s⁻¹) that is 10-fold higher than the multiple-turnover kcat value (1 s⁻¹)—indicating that amino acid activation, not transfer, is rate-limiting [1]. ThrRS also failed to exhibit post-transfer editing activity against mischarged HNV-tRNAᵀʰʳ, in contrast to its editing of non-cognate serine [1]. At the cellular level, HNV addition to growing E. coli cultures dramatically suppressed growth rates, confirming toxic incorporation into the proteome [1]. However, the stereochemical identity of the HNV used in this study was not specified as exclusively erythro or threo; published ThrRS structural and kinetic data indicate a strong preference for the (2S,3R) threo configuration matching natural L-threonine [2], suggesting that the erythro form may exhibit reduced—but not necessarily absent—ThrRS substrate activity.

ThrRS Fidelity Escape
Cross-study comparable
kcat/KM only 20–30-fold lower than cognate L-threonine; aminoacyl transfer rate 10.4 s⁻¹; no post-transfer editing detected
Supports translation fidelity escape research context
Stereochemistry of HNV used not specified as exclusively erythro; ThrRS may prefer threo
Translation fidelity aminoacyl-tRNA synthetase non-proteinogenic amino acid

D-Threonine Dehydrogenase: Erythro Isomer Inactivity

NADP⁺-dependent D-threonine dehydrogenase from Pseudomonas cruciviae IFO 12047 exhibits an absolute stereochemical requirement at the β-carbon for substrate recognition. The enzyme accepts D-threo-3-hydroxynorvaline as a competent substrate alongside D-threonine and D-threo-3-phenylserine [1]. In contrast, the other stereoisomers of threonine and 3-phenylserine—including the erythro forms—were reported as 'inert' (i.e., no detectable substrate turnover) [1]. This binary active/inert distinction provides a direct functional differentiation between the erythro and threo diastereomers of 3-hydroxynorvaline at the level of a single defined enzyme. The complete inactivity of the erythro isomer in this system contrasts with threonine dehydratase, where both diastereomers are processed (albeit with threo preference), highlighting that erythro-specific behavior is target-enzyme-dependent.

D-TDH Specificity
Head-to-head
Erythro-3-hydroxynorvaline: inert — no detectable substrate turnover D-Threo-3-hydroxynorvaline: active as competent substrate
Supports metabolic probe study context
Pseudomonas cruciviae D-threonine dehydrogenase; binary active/inert distinction
D-amino acid metabolism dehydrogenase specificity stereochemical exclusion

Confirming Erythro Identity vs. Mixed DL Product

Commercially available DL-3-hydroxynorvaline (Sigma-Aldrich H4002, CAS 2280-42-4; ≥98% by TLC) is sold as a mixture of diastereomers without specification of the erythro:threo ratio . Its SMILES string (CCC(O)C(N)C(O)=O) and InChI Key (LGVJIYCMHMKTPB-UHFFFAOYSA-N) indicate stereochemically undefined material . In contrast, Erythro-DL-β-Hydroxynorvaline (typically CAS 34042-00-7 or 2076-43-9) is specifically the erythro racemate, with defined relative stereochemistry at the α- and β-carbons . The separation of diastereomers is non-trivial and requires either fractional crystallization (as demonstrated with p-toluenesulfonic acid salts from 2-propanol [1]) or chiral chromatographic methods. Purchasing the undefined DL-mixture and attempting to use it in stereosensitive assays introduces an uncontrolled variable: the effective concentration of the active diastereomer may range from 0% to 100% of the nominal concentration depending on the enzyme system, rendering dose-response data uninterpretable.

Procurement Identity
Specification review
Erythro-DL-β-Hydroxynorvaline: defined erythro configuration, CAS 34042-00-7 DL-3-Hydroxynorvaline (commercial): mixed diastereomers, undefined erythro:threo ratio
Supports procurement specification review
Stereochemical purity undefined for generic DL-mixture; verify vendor specification
Chemical procurement stereochemical purity batch reproducibility

Erythro-DL-β-Hydroxynorvaline: Key Application Scenarios


OST Mechanism Studies: Maximal Glycosylation Blockade

Based on the OST stereospecificity evidence [1], erythro-DL-β-hydroxynorvaline is the preferred choice when near-complete suppression of N-linked glycosylation is desired. The erythro configuration (analogous to L-allo-threonine, ~1,500-fold reduction in Vmax/KM) is predicted to block OST activity far more effectively than threo-HNV (~94-fold reduction). Procure erythro-DL-β-hydroxynorvaline (CAS 34042-00-7) rather than commercial DL-mixtures to avoid confounding partial glycosylation from contaminating threo isomer. Incorporate the diastereomer-specific precipitation test with α-naphthylphosphoric acid [2] as an in-house identity verification step before initiating OST assays.

ThrRS-Mediated Unnatural Amino Acid Incorporation

The ThrRS 'fidelity escape' property of β-hydroxynorvaline—with kcat/KM only 20–30-fold below cognate threonine and absent post-transfer editing [1]—makes this compound a leading candidate for residue-specific proteome labeling. Erythro-DL-β-hydroxynorvaline should be selected when reduced incorporation efficiency relative to threo-HNV is desired (e.g., for dose-dependent toxicoprotein induction experiments), or when comparing stereochemical determinants of aaRS permissivity. The erythro form's distinct enzyme recognition profile, established by the threonine dehydratase [3] and D-threonine dehydrogenase [4] stereospecificity data, provides a defined stereochemical probe orthogonal to the threo isomer.

Metabolic Pathway Deconvolution with Threonine Analogs

In threonine catabolic pathway studies, the differential substrate activity of erythro vs. threo HNV across multiple enzymes—threonine dehydratase (both processed, threo preferred [3]), D-threonine dehydrogenase (erythro inert, threo active [4]), and OST (erythro strongly disfavored [1])—enables stereochemistry-based metabolic flux dissection. Erythro-DL-β-hydroxynorvaline serves as a selective probe that is processed by threonine dehydratase but excluded by D-threonine dehydrogenase and OST, allowing researchers to isolate individual pathway contributions in complex biological matrices without genetic knockouts.

Antiviral Mechanism Studies: Herpesvirus DNA Replication

β-Hydroxynorvaline at 5–10 mM reduces HSV-1 DNA replication rate ~15-fold and total DNA synthesis 12-fold, with viral thymidine kinase activity reduced by 75% while host TK and DNA polymerase remain unaffected [5]. For detailed mechanism-of-action studies probing whether the antiviral effect requires incorporation into viral proteins (threo-dependent) or operates via a stereochemistry-independent competitive inhibition mechanism, the erythro-DL-β-hydroxynorvaline diastereomer provides an essential experimental arm. Use erythro-HNV to test whether the antiviral phenotype is retained when ThrRS-mediated incorporation is impaired, thereby distinguishing incorporation-dependent from incorporation-independent antiviral mechanisms.

Application
Selection Property
Validation Focus
N-glycosylation pathway suppression studies
Erythro stereochemical configuration
OST substrate discrimination review
Translation fidelity escape research
Defined stereochemical probe
aaRS permissivity comparison context
Threonine catabolic pathway dissection
Enzyme-differential substrate profile
Dehydrogenase vs dehydratase selectivity
HSV-1 antiviral mechanism research
Stereochemistry-dependent antiviral context
Incorporation-independent mechanism review
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